molecular formula C24H20N4S2 B12729617 Benzonitrile, 4-(((1,4,5,6,7,8-hexahydro-4-phenyl-2-thioxo(1)benzothieno(2,3-d)pyrimidin-3(2H)-yl)imino)methyl)- CAS No. 136541-58-7

Benzonitrile, 4-(((1,4,5,6,7,8-hexahydro-4-phenyl-2-thioxo(1)benzothieno(2,3-d)pyrimidin-3(2H)-yl)imino)methyl)-

Cat. No.: B12729617
CAS No.: 136541-58-7
M. Wt: 428.6 g/mol
InChI Key: HWXDWKPPORVVGK-CVKSISIWSA-N
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Description

Benzonitrile, 4-(((1,4,5,6,7,8-hexahydro-4-phenyl-2-thioxo(1)benzothieno(2,3-d)pyrimidin-3(2H)-yl)imino)methyl)- is a complex organic compound that belongs to the class of nitriles. This compound features a benzonitrile group attached to a heterocyclic structure, which includes a benzothieno pyrimidine moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 4-(((1,4,5,6,7,8-hexahydro-4-phenyl-2-thioxo(1)benzothieno(2,3-d)pyrimidin-3(2H)-yl)imino)methyl)- typically involves multi-step organic synthesis. The process may start with the preparation of the benzothieno pyrimidine core, followed by the introduction of the benzonitrile group through nucleophilic substitution reactions. Common reagents used in these steps include thionyl chloride, amines, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(((1,4,5,6,7,8-hexahydro-4-phenyl-2-thioxo(1)benzothieno(2,3-d)pyrimidin-3(2H)-yl)imino)methyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Benzonitrile, 4-(((1,4,5,6,7,8-hexahydro-4-phenyl-2-thioxo(1)benzothieno(2,3-d)pyrimidin-3(2H)-yl)imino)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile derivatives: Compounds with similar structures but different substituents on the benzonitrile group.

    Benzothieno pyrimidine derivatives: Compounds with variations in the benzothieno pyrimidine core structure.

Uniqueness

Benzonitrile, 4-(((1,4,5,6,7,8-hexahydro-4-phenyl-2-thioxo(1)benzothieno(2,3-d)pyrimidin-3(2H)-yl)imino)methyl)- is unique due to its specific combination of functional groups and heterocyclic structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

136541-58-7

Molecular Formula

C24H20N4S2

Molecular Weight

428.6 g/mol

IUPAC Name

4-[(E)-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)iminomethyl]benzonitrile

InChI

InChI=1S/C24H20N4S2/c25-14-16-10-12-17(13-11-16)15-26-28-22(18-6-2-1-3-7-18)21-19-8-4-5-9-20(19)30-23(21)27-24(28)29/h1-3,6-7,10-13,15,22H,4-5,8-9H2,(H,27,29)/b26-15+

InChI Key

HWXDWKPPORVVGK-CVKSISIWSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3C4=CC=CC=C4)/N=C/C5=CC=C(C=C5)C#N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3C4=CC=CC=C4)N=CC5=CC=C(C=C5)C#N

Origin of Product

United States

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